Product packaging for 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine(Cat. No.:CAS No. 1000342-66-4)

3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1613678
CAS No.: 1000342-66-4
M. Wt: 258.06 g/mol
InChI Key: AUDKTNCLJDKEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-66-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrrolo[3,2-c]pyridine core, a privileged scaffold recognized for its significant biological activities and relevance in developing kinase inhibitors . The primary research application of this iodinated and methyl-substituted derivative is as a key synthetic intermediate. The iodine atom at the 3-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around the core structure . This compound is particularly valuable in oncology research, where the pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the structure-based design of potent and selective inhibitors of protein kinases like MPS1 (TTK), a target of significant interest for the treatment of cancers with chromosomal instability . The scaffold is also under investigation for its potential antimicrobial properties . With a molecular formula of C8H7IN2 and a molecular weight of 258.059 g/mol, this compound is characterized by a density of 1.9±0.1 g/cm³ and a boiling point of 370.8±37.0 °C at 760 mmHg . Notice for Researchers: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B1613678 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-8-6(9)4-11-7(8)2-3-10-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKTNCLJDKEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646749
Record name 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-66-4
Record name 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis of 3 Iodo 4 Methyl 1h Pyrrolo 3,2 C Pyridine

Common Synthetic Routes and Precursor Molecules

A likely synthetic pathway to the 4-methyl-1H-pyrrolo[3,2-c]pyridine core involves a multi-step sequence starting from a substituted pyridine (B92270) derivative. A relevant precursor for introducing the 4-methyl group would be a 2-halo-5-methylpyridine derivative. One published synthesis of a related 6-bromo-1H-pyrrolo[3,2-c]pyridine starts from commercially available 2-bromo-5-methylpyridine (B20793). semanticscholar.orgnih.gov This suggests a similar approach could be employed for the 4-methyl analogue.

The general strategy involves the following key transformations:

N-oxidation of the pyridine ring.

Nitration of the pyridine-N-oxide.

Formation of an enamine intermediate .

Reductive cyclization to form the pyrrole (B145914) ring fused to the pyridine core.

Following the formation of the 4-methyl-1H-pyrrolo[3,2-c]pyridine scaffold, the final step would be the regioselective iodination at the 3-position.

Proposed Synthesis of 4-methyl-1H-pyrrolo[3,2-c]pyridine

A proposed synthesis for the core structure is outlined below:

StepReactionReagents and ConditionsIntermediate
1N-Oxidationm-Chloroperbenzoic acid (m-CPBA)2-Bromo-5-methylpyridine-1-oxide
2NitrationFuming nitric acid, Sulfuric acid2-Bromo-5-methyl-4-nitropyridine-1-oxide
3Enamine FormationN,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
4Reductive CyclizationIron powder, Acetic acid6-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
5DebrominationCatalytic hydrogenation (e.g., Pd/C, H₂)4-Methyl-1H-pyrrolo[3,2-c]pyridine

This table outlines a plausible synthetic sequence based on known chemical transformations for related compounds.

Iodination of the Pyrrolo[3,2-c]pyridine Core

The final step to obtain the target compound is the iodination of the 4-methyl-1H-pyrrolo[3,2-c]pyridine intermediate. The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring. The electron-donating nature of the pyrrole nitrogen activates the pyrrole ring towards electrophiles. Theoretical considerations and experimental evidence from related heterocyclic systems suggest that electrophilic substitution on the 1H-pyrrolo[3,2-c]pyridine scaffold will preferentially occur at the C3 position. aklectures.comquora.com

Common iodinating agents for such reactions include:

Iodine (I₂) in the presence of a base (e.g., sodium bicarbonate).

N-Iodosuccinimide (NIS) in an inert solvent like dichloromethane (B109758) or acetonitrile.

Iodine monochloride (ICl).

The reaction would likely proceed under mild conditions to afford This compound .

Reactivity Profile and Mechanistic Studies of 3 Iodo 4 Methyl 1h Pyrrolo 3,2 C Pyridine

Reactivity of the Carbon-Iodine Bond in Cross-Coupling Reactions

The carbon-iodine (C-I) bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The C-I bond in 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine, situated on the electron-rich pyrrole (B145914) ring, is readily activated, making it an excellent substrate for a variety of metal-catalyzed transformations.

The Heck-Mizoroki reaction, which forms a substituted alkene by coupling an organohalide with an alkene, is a powerful tool in organic synthesis. organic-chemistry.org The reaction with an iodo-substituted heterocycle like this compound typically proceeds through a well-established catalytic cycle involving a palladium(0) species. libretexts.org

The generally accepted mechanism consists of four primary steps: libretexts.org

Oxidative Addition: The cycle initiates with the oxidative addition of the C-I bond of the iodopyrrolopyridine to a low-valent palladium(0) complex, forming a square planar palladium(II) intermediate. This is often the rate-determining step.

Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the palladium(II) complex, followed by the insertion of the alkene into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from a β-carbon (relative to the palladium) is eliminated, forming a palladium-hydride species and releasing the new, more substituted alkene product. The reaction generally exhibits a high degree of trans selectivity. organic-chemistry.org

Reductive Elimination: The palladium-hydride intermediate undergoes reductive elimination in the presence of a base to regenerate the palladium(0) catalyst, completing the cycle.

For iodo-substituted substrates, the reaction typically follows a neutral pathway, where the halide ligand remains coordinated to the palladium center throughout the cycle. libretexts.org This is in contrast to the cationic pathway, which is more common for substrates with weakly associated leaving groups like triflates. libretexts.org

The reactive C-I bond of this compound makes it a versatile substrate for a range of palladium-catalyzed cross-coupling reactions beyond the Heck reaction. These methods allow for the introduction of various functional groups at the C3 position. Research on analogous bromo- and iodo-substituted heterocycles demonstrates the broad applicability of these reactions. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction couples the iodo-heterocycle with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. It is a highly robust method for forming carbon-carbon bonds. For instance, the Suzuki coupling of a related 6-bromo-1H-pyrrolo[3,2-c]pyridine with various phenylboronic acids has been successfully demonstrated, suggesting the iodo-analogue would react with even greater efficiency. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the iodo-substrate with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is the most common method for synthesizing aryl-alkynes. clockss.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the iodo-heterocycle with a primary or secondary amine. It has become a premier method for constructing aryl amines. libretexts.org

The table below summarizes these key reactions and their potential application to this compound.

Reaction NameCoupling PartnerTypical Catalyst/BaseProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid (RB(OH)₂)Pd(PPh₃)₄ / K₂CO₃3-Aryl/Vinyl-pyrrolopyridine
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuI / Et₃N3-Alkynyl-pyrrolopyridine
NegishiOrganozinc (R-ZnX)Pd(PPh₃)₄3-Alkyl/Aryl-pyrrolopyridine
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / Ligand / NaOᵗBu3-Amino-pyrrolopyridine

Nucleophilic and Electrophilic Reaction Potentials of the Pyrrolo[3,2-c]pyridine System

The pyrrolo[3,2-c]pyridine scaffold is an intriguing system where the reactivity is dictated by the electronic interplay between the two fused rings.

Electrophilic Reactivity: The pyrrole ring is inherently electron-rich and π-excessive, making it susceptible to electrophilic aromatic substitution. However, in the fused system, the powerful electron-withdrawing effect of the pyridine (B92270) nitrogen atom deactivates the entire bicyclic system towards electrophilic attack compared to pyrrole itself. If a reaction were to occur, it would be predicted to happen on the pyrrole ring, but harsh conditions might be required.

Nucleophilic Reactivity: Conversely, the pyridine ring is electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom. This makes the pyridine portion of the molecule susceptible to nucleophilic attack. youtube.com In pyridine itself, nucleophilic aromatic substitution occurs preferentially at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.com This is because the anionic intermediate (Meisenheimer complex) formed upon attack at these positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization. stackexchange.com In the this compound system, the C4 position is substituted with a methyl group, leaving the C2 and C6 positions as potential sites for nucleophilic attack, although the fusion to the pyrrole ring modifies this reactivity.

Investigation of Electronic Effects on Reaction Pathways and Outcomes

The reactivity of this compound is governed by the combined electronic effects of its constituent parts. Understanding these effects is crucial for predicting reaction outcomes. nih.gov

ComponentElectronic EffectInfluence on Reactivity
Pyridine Nitrogen Strong inductive (-I) and mesomeric (-M) electron withdrawal.Deactivates the entire ring system to electrophilic attack. Activates the pyridine ring (positions C2, C4, C6) to nucleophilic attack. youtube.comstackexchange.com
Pyrrole Nitrogen Donates its lone pair into the π-system, acting as an electron-donating group (+M).Increases the electron density of the pyrrole ring, making it the more nucleophilic portion of the heterocycle.
C4-Methyl Group Weak inductive (+I) and hyperconjugative electron donation.Slightly increases electron density in the pyridine ring, potentially modulating the regioselectivity of nucleophilic attack.
C3-Iodo Group Inductive electron withdrawal (-I) and weak resonance electron donation (+M).The dominant -I effect further deactivates the position of substitution. The weak C-I bond makes it an excellent leaving group in metal-catalyzed cross-coupling reactions. libretexts.org

The presence of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) on related heterocyclic systems has been shown to significantly influence their chemical properties and interaction with biological targets. nih.gov In this molecule, the C-I bond's reactivity in cross-coupling is the dominant feature. The electronic nature of the coupling partner can, in turn, affect reaction rates and yields.

Mechanistic Insights into Key Transformations of this compound

The most significant and synthetically useful transformations of this molecule involve the palladium-catalyzed cross-coupling at the C3-iodo position. The general catalytic cycle, as exemplified by a Suzuki-Miyaura coupling, provides a clear mechanistic picture.

Oxidative Addition: A Pd(0)L₂ complex reacts with this compound to form a Pd(II) intermediate, (pyrrolo[3,2-c]pyridinyl)Pd(I)L₂. youtube.com

Transmetalation: The organoboron reagent (e.g., R-B(OH)₂), activated by a base, transfers its organic group (R) to the palladium center, displacing the iodide ligand. This forms a new organopalladium(II) complex, (pyrrolo[3,2-c]pyridinyl)Pd(R)L₂.

Reductive Elimination: This final step involves the formation of the new C-C bond between the pyrrolopyridinyl moiety and the R group, yielding the 3-substituted product. The Pd(0)L₂ catalyst is regenerated, allowing the cycle to continue. youtube.com

The mechanism for a potential nucleophilic aromatic substitution (SNAr) on the pyridine ring would proceed differently, involving the formation of a resonance-stabilized anionic σ-complex (Meisenheimer intermediate). For an attack at the C2 position, for example, the negative charge of the intermediate would be delocalized over the pyrrole ring and, crucially, onto the pyridine nitrogen atom, which is a key stabilizing feature of this pathway. stackexchange.com

Spectroscopic and Structural Characterization in Academic Research

The structural elucidation and characterization of novel compounds are foundational to understanding their chemical behavior and potential applications. For 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine, various analytical techniques are employed to confirm its identity, purity, and three-dimensional arrangement in the solid state.

The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions. These interactions are crucial in determining the physical properties and crystal packing of the compound.

Hydrogen Bonding: In the crystal structure of related pyrrolopyridine derivatives, such as 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, intermolecular N-H···N hydrogen bonds have been observed to connect molecules into centrosymmetric dimers. semanticscholar.org For this compound, the presence of the pyrrole (B145914) N-H group as a hydrogen bond donor and the pyridine (B92270) nitrogen atom as an acceptor suggests the potential for similar hydrogen bonding interactions, which would play a significant role in its supramolecular assembly.

Halogen Bonding: Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species. nih.govacs.org The iodine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring. nih.gov Studies on other iodo-substituted heterocyclic compounds have demonstrated the importance of C–I···N halogen bonds in directing crystal packing. researchgate.net The strength and geometry of these interactions are influenced by the electronic environment of the iodine and the acceptor atom.

π-π Stacking: Aromatic systems, like the pyrrolopyridine core, can engage in π-π stacking interactions, which contribute to the stabilization of the crystal lattice. Research on halogenated 3-methylindole (B30407) derivatives, which are structurally related to the core of the title compound, has shown that halogenation can influence the stability of π-π stacking. The presence of both the electron-rich pyrrole and electron-deficient pyridine rings, along with the methyl substituent, would influence the nature and geometry of these stacking interactions. Computational studies on similar systems have been used to quantify the energetic contributions of these interactions.

Elemental analysis is a fundamental technique used to determine the mass fractions of elements within a compound, thereby verifying its empirical formula and purity. For newly synthesized compounds, the experimentally determined percentages of carbon, hydrogen, nitrogen, and iodine are compared against the theoretically calculated values to confirm the compound's identity.

While specific elemental analysis data for this compound is not detailed in the currently available literature, it is a standard characterization technique for related compounds. For instance, in the synthesis of new pyrrolo[1,2-b]pyridazine (B13699388) derivatives, elemental analysis was used to confirm the structures of the synthesized compounds. Similarly, studies on other novel 1H-pyrrolo[3,2-c]pyridine derivatives report the use of elemental analysis to verify their composition.

Below is a table of theoretical elemental composition for this compound.

ElementSymbolAtomic WeightPercentage
CarbonC12.0137.23%
HydrogenH1.012.73%
IodineI126.9049.18%
NitrogenN14.0110.86%

Medicinal Chemistry and Biological Activity of Pyrrolo 3,2 C Pyridine Derivatives

Target Identification and Drug Design Strategies

The development of drugs based on the 1H-pyrrolo[3,2-c]pyridine scaffold leverages several modern medicinal chemistry strategies. These approaches aim to optimize the interaction of these molecules with specific biological targets, enhance their drug-like properties, and ultimately improve their therapeutic potential.

Indole (B1671886) Bioisosteres in Azaindole-Based Drug Development

The 1H-pyrrolo[3,2-c]pyridine core is a bioisostere of indole, meaning it has a similar shape and size but with one or more atoms replaced. Specifically, it is an azaindole, where a carbon atom in the benzene (B151609) ring of indole is replaced by a nitrogen atom. This substitution is a deliberate drug design strategy to improve physicochemical properties. The introduction of the nitrogen atom can enhance aqueous solubility, provide an additional point for hydrogen bonding with a biological target, and alter metabolic pathways, potentially reducing the formation of toxic metabolites. This approach has been successfully applied in developing kinase inhibitors, where the azaindole scaffold serves as a "hinge-binder," a critical interaction for inhibiting enzyme activity.

Scaffold Hopping and Computer-Aided Drug Design for Pyrrolopyridines

The 1H-pyrrolo[3,2-c]pyridine framework is considered a "privileged scaffold" because it can bind to multiple biological targets with high affinity. Its discovery as a potent kinase inhibitor core often results from high-throughput screening (HTS) of compound libraries. nih.gov Once identified, computer-aided drug design (CADD) plays a crucial role in optimizing the lead compounds. Molecular modeling techniques allow researchers to visualize how these molecules interact with their target proteins, guiding the rational design of new derivatives with improved potency and selectivity. This computational approach accelerates the drug discovery process by predicting the effects of structural modifications before undertaking complex chemical synthesis.

Structure-Based Drug Design for Kinase Inhibitors Based on 1H-Pyrrolo[3,2-c]pyridine Scaffold

Structure-based drug design (SBDD) has been instrumental in developing potent kinase inhibitors from the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov A notable example is the development of inhibitors for Monopolar Spindle 1 (MPS1), a kinase involved in cell division. nih.govnih.gov The process began with the identification of a weakly active 1H-pyrrolo[3,2-c]pyridine "hit" (compound 8) from a screening campaign. nih.gov

By obtaining the X-ray crystal structure of this initial compound bound to the MPS1 kinase, researchers could precisely map the molecular interactions. nih.gov This structural information revealed opportunities for optimization. The SBDD approach guided the modification of the scaffold's substituents to enhance binding affinity and improve selectivity against other kinases. This iterative process of design, synthesis, and testing led to the development of highly potent and selective MPS1 inhibitors, demonstrating the power of SBDD in transforming a simple scaffold into a promising drug candidate. nih.govnih.gov

Anticancer Research Applications

The 1H-pyrrolo[3,2-c]pyridine scaffold has shown significant promise in the field of oncology. Its derivatives have been investigated as inhibitors of various protein kinases that are crucial for cancer cell growth and survival. nih.govnih.gov

Mitotic Kinase Inhibition (e.g., MPS1 Inhibitors)

One of the most critical targets for anticancer therapy is the process of mitosis, or cell division. The protein kinase MPS1 is a key regulator of the spindle assembly checkpoint, a surveillance mechanism that ensures chromosomes are correctly segregated during mitosis. nih.govnih.gov Many human cancers overexpress MPS1, making it a high-priority target for drug development. nih.govnih.gov

Researchers have successfully developed potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov These compounds function by binding to the ATP pocket of the kinase, preventing it from performing its function and ultimately leading to mitotic arrest and cell death in cancer cells. nih.gov The optimization of this scaffold has yielded compounds with excellent potency in both biochemical and cell-based assays. nih.gov

In Vitro Enzyme Inhibition Assays of Pyrrolo[3,2-c]pyridine Derivatives

The effectiveness of newly synthesized compounds is quantified using in vitro enzyme inhibition assays. These tests measure the concentration of the compound required to inhibit the activity of the target enzyme by 50% (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor.

For MPS1 kinase, a structure-based design program successfully optimized an initial hit into a highly potent inhibitor. The progression from the initial screening hit to the optimized compound highlights the effectiveness of the medicinal chemistry strategy.

Table 1: In Vitro Enzyme Inhibition of MPS1 Kinase by 1H-Pyrrolo[3,2-c]pyridine Derivatives Data sourced from J. Med. Chem. 2013, 56, 24, 10013–10028. nih.gov

CompoundDescriptionMPS1 IC₅₀ (μM)
Compound 8Initial HTS Hit1.1
Compound 65 (CCT251455)Optimized Oral Candidate0.007

The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold is further demonstrated by its application in targeting other kinases relevant to cancer and inflammatory diseases, such as FMS kinase (also known as CSF-1R). nih.gov A series of diarylamide and diarylurea derivatives based on this scaffold were synthesized and evaluated for their inhibitory activity against FMS kinase.

Table 2: In Vitro Enzyme Inhibition of FMS Kinase by 1H-Pyrrolo[3,2-c]pyridine Derivatives Data sourced from Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33:1, 1373-1382. nih.gov

CompoundDescriptionFMS Kinase IC₅₀ (nM)
KIST101029Lead Compound96
Compound 1eDiarylurea Derivative60
Compound 1rDiarylamide Derivative30

These studies collectively underscore the importance of the 1H-pyrrolo[3,2-c]pyridine core structure in the design of targeted anticancer agents. The ability to modify this scaffold to achieve high potency and selectivity against different kinase targets makes it a valuable platform in modern medicinal chemistry.

Cellular Assays for Autophosphorylation and Antiproliferative Activity

The anticancer potential of 1H-pyrrolo[3,2-c]pyridine derivatives is frequently evaluated through in vitro antiproliferative assays against various human cancer cell lines. These assays measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

A series of diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated potent antiproliferative activity against the A375P human melanoma cell line. nih.gov Several of these compounds exhibited superior activity compared to the established drug Sorafenib, with IC₅₀ values in the nanomolar range. nih.gov Specifically, compounds 8b , 8g , and 9a-e showed the highest potency. nih.gov Further studies on a broader panel of nine melanoma cell lines confirmed the high potency of diarylurea 8g and diarylamide 9d . nih.gov Another series of bisamide derivatives also showed potent activity, with compounds 9a-c and 9f displaying two-digit nanomolar IC₅₀ values across the NCI-9 melanoma cell line panel. nih.gov

In another study, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and tested against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.gov Most of these compounds showed moderate to excellent antiproliferative effects. nih.gov The derivative designated 10t , which incorporates an indolyl moiety, was the most potent, with IC₅₀ values of 0.12 µM, 0.15 µM, and 0.21 µM against HeLa, SGC-7901, and MCF-7 cells, respectively. nih.govtandfonline.com

Additionally, certain pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of FMS kinase, a receptor tyrosine kinase. nih.gov The inhibition of kinase autophosphorylation is a key mechanism for these targeted agents. Compounds 1e and 1r were the most potent inhibitors of FMS kinase, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.gov Compound 1r also demonstrated significant antiproliferative activity against ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov

Antiproliferative Activity (IC₅₀) of Selected 1H-Pyrrolo[3,2-c]pyridine Derivatives
CompoundCell LineActivity (IC₅₀)Source
10tHeLa (Cervical Cancer)0.12 µM nih.gov
10tSGC-7901 (Gastric Cancer)0.15 µM nih.gov
10tMCF-7 (Breast Cancer)0.21 µM nih.gov
8gA375P (Melanoma)Nanomolar range nih.gov
9dA375P (Melanoma)Nanomolar range nih.gov
1rVarious (Ovarian, Prostate, Breast)0.15 - 1.78 µM nih.gov
In Vivo Xenograft Models and Pharmacokinetic Studies

Following promising in vitro results, lead compounds are often advanced to in vivo studies using animal models to assess their efficacy and pharmacokinetic profiles. These studies typically involve xenograft models, where human tumor cells are implanted into immunocompromised mice.

While specific in vivo xenograft data for the most potent 1H-pyrrolo[3,2-c]pyridine derivatives like 10t are part of subsequent investigations, studies on related heterocyclic compounds targeting tubulin have shown significant tumor growth inhibition in mouse xenograft models. nih.govmdpi.com For instance, novel pyrrole-based carboxamides that also target the colchicine-binding site of tubulin were shown to significantly inhibit HCC1806 breast cancer xenograft tumor growth in nude mice. mdpi.com The typical protocol for such studies involves monitoring tumor volume and the body weight of the mice over a set period to evaluate both efficacy and toxicity. mdpi.com

Pharmacokinetic (PK) studies are also crucial for determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A study on a related 1H-pyrrolo[3,4-c]pyridine derivative, compound 16 , evaluated its properties in an in vivo mouse model. nih.gov The results from this mouse PK study indicated low plasma exposure and high clearance, which can guide further structural modifications to improve drug-like properties. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition by Pyrrolopyridine Derivatives

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a key target in cancer therapy due to its role in cell proliferation, survival, and angiogenesis. nih.govrsc.org The pyrrolopyridine scaffold has been identified as a promising core structure for developing potent FGFR inhibitors. nih.gov

Although much of the detailed research has focused on the 1H-pyrrolo[2,3-b]pyridine isomer, the findings provide a strong rationale for the mechanism of related scaffolds. nih.govrsc.org These inhibitors function by binding to the ATP-binding pocket of the FGFR kinase domain. The 1H-pyrrolo[2,3-b]pyridine motif acts as a "hinge binder," forming critical hydrogen bonds with amino acid residues in the hinge region of the receptor. nih.gov This occupation of the ATP site prevents receptor autophosphorylation and activation, thereby blocking downstream signaling pathways that drive tumor growth. nih.gov Structure-based design has led to the identification of potent derivatives, such as compound 4h , which shows pan-FGFR inhibitory activity with IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org

Inhibition of Cancer Cell Proliferation, Migration, and Invasion

By effectively blocking FGFR signaling, pyrrolopyridine derivatives can thwart key processes involved in cancer progression. The inhibition of the FGF-FGFR axis has been shown to halt cancer cell proliferation, migration, and invasion. nih.gov

The potent FGFR inhibitor 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, was shown to effectively inhibit the proliferation of 4T1 breast cancer cells in vitro. nih.govrsc.org Furthermore, this compound also significantly impeded the migration and invasion of these cancer cells, which are critical steps in metastasis. nih.govrsc.org These findings demonstrate that targeting the FGFR pathway with pyrrolopyridine-based compounds is a viable strategy for controlling tumor growth and spread.

Apoptosis Induction Mechanisms by Pyrrolo[3,2-c]pyridine Analogues

In addition to halting proliferation, many 1H-pyrrolo[3,2-c]pyridine derivatives actively induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov One of the primary mechanisms leading to apoptosis is the disruption of the cell cycle.

The potent derivative 10t was observed to cause a significant arrest of HeLa cells in the G2/M phase of the cell cycle at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM. nih.govtandfonline.comnih.gov This mitotic arrest prevents the cell from completing division and ultimately triggers the apoptotic cascade. nih.gov The induction of apoptosis is confirmed through methods such as Annexin V/PI staining, which identifies cells in early and late stages of apoptosis. nih.gov This process is often caspase-dependent, involving the activation of key executioner proteins like Caspase-3 and the cleavage of substrates such as PARP (Poly (ADP-ribose) polymerase), which are hallmarks of apoptosis. researchgate.net

Colchicine-Binding Site Inhibition and Microtubule Dynamics by 1H-Pyrrolo[3,2-c]pyridine Derivatives

Beyond kinase inhibition, another well-established anticancer mechanism for 1H-pyrrolo[3,2-c]pyridine derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a proven anticancer strategy. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were specifically designed to function as Colchicine-Binding Site Inhibitors (CBSI). nih.govsemanticscholar.org

Molecular modeling studies have shown that these compounds can fit into the colchicine-binding pocket on β-tubulin. nih.govsemanticscholar.org For example, compound 10t is proposed to bind at this site, interacting with key amino acid residues. nih.govtandfonline.comnih.gov By occupying this site, the compound prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division. nih.gov

Tubulin Polymerization Inhibition Studies

The ability of 1H-pyrrolo[3,2-c]pyridine derivatives to act as CBSI is confirmed through direct biochemical assays that measure tubulin polymerization. In these studies, the lead compound 10t was shown to potently inhibit the polymerization of tubulin in vitro at concentrations of 3 µM and 5 µM, with an effect comparable to the well-known CBSI Combretastatin A-4 (CA-4). nih.govsemanticscholar.org

Furthermore, immunofluorescence staining in HeLa cells treated with 10t at a concentration of 0.12 µM revealed a remarkable disruption of the microtubule network. nih.govtandfonline.comnih.gov This provides cellular-level evidence that the compound effectively interferes with microtubule dynamics, leading to the observed G2/M cell cycle arrest and subsequent apoptosis. nih.gov

Tubulin Polymerization Inhibition by Compound 10t
CompoundAssay TypeEffective ConcentrationObservationSource
10tIn Vitro Polymerization Assay3 µM and 5 µMPotent inhibition of tubulin polymerization nih.govtandfonline.com
Cellular Immunofluorescence0.12 µMDisruption of microtubule network in HeLa cells nih.govnih.gov
Cell Cycle Arrest and Apoptosis Induction Analysis

Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. nih.gov A notable example, compound 10t , a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative, has demonstrated significant biological effects. nih.gov

Investigations into its mechanism of action revealed that compound 10t potently inhibits tubulin polymerization at concentrations of 3 µM and 5 µM. nih.gov Further immunofluorescence assays showed that it effectively disrupts the dynamics of tubulin microtubules within cells at a concentration of just 0.12 µM. nih.gov

The disruption of microtubule function directly impacts cell division. Flow cytometry analysis of HeLa cells treated with compound 10t confirmed this effect. Treatment with the compound at concentrations equivalent to its IC₅₀, 2x IC₅₀, and 3x IC₅₀ for 24 hours resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov Compared to the control group, where only 3.8% of cells were in the G2/M phase, the treated groups showed 9.6%, 40.6%, and 67.3% of cells arrested in this phase, respectively. nih.gov This G2/M phase arrest is a hallmark of agents that interfere with mitotic spindle formation. nih.gov These studies also demonstrated that this cell cycle disruption leads to programmed cell death, or apoptosis. nih.gov

Anti-Melanoma Activity of Pyrrolo[3,2-c]pyridine Derivatives and Comparison with Clinical Agents

The 1H-pyrrolo[3,2-c]pyridine scaffold has served as a foundation for the synthesis of new diarylureas and diarylamides with potent anti-melanoma properties. nih.gov In vitro testing of these derivatives against the A375P human melanoma cell line revealed that many compounds exhibited superior activity compared to the clinical agent Sorafenib. nih.gov

Among the synthesized series, several compounds showed exceptionally high potency with IC₅₀ values in the nanomolar range, including compounds 8b , 8g , and 9a-e . nih.gov Other derivatives, while slightly less potent, still demonstrated greater efficacy than Sorafenib, with IC₅₀ values in the micromolar range. nih.gov Importantly, several of these compounds, such as 8b , 8g , 9b-d , and 9i , displayed a degree of selectivity, showing higher potency against the A375P melanoma cells compared to their effect on normal NIH3T3 fibroblast cells. nih.gov

The most potent compounds from this series, the diarylurea 8g and the diarylamide 9d , were selected for further evaluation and demonstrated high potency across a panel of nine different melanoma cell lines at the National Cancer Institute (NCI). nih.gov

Table 1: Anti-Melanoma Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Type Potency vs. A375P Cells Selectivity vs. Normal Cells
8g Diarylurea High (nM range) Higher selectivity
9d Diarylamide High (nM range) Higher selectivity
8b Diarylurea High (nM range) Higher selectivity
9a-e Diarylamide High (nM range) Not specified
9b-d Diarylamide High (nM range) Higher selectivity
9i Diarylamide High (nM range) Higher selectivity
8d, 8e, 8h Diarylurea Moderate (µM range), > Sorafenib Not specified
9g, 9j Diarylamide Moderate (µM range), > Sorafenib Not specified

Broad-Spectrum Antitumor Evaluation Across Various Cancer Cell Lines

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been evaluated for their anticancer activity against a wide range of human cancer cell lines, demonstrating their potential as broad-spectrum antitumor agents.

One study focused on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which were tested against three distinct human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.gov The majority of these compounds displayed moderate to excellent antiproliferative activities. nih.gov Compound 10t , which features an indolyl moiety, was the most effective, with IC₅₀ values of 0.12 µM against HeLa, 0.15 µM against SGC-7901, and 0.21 µM against MCF-7 cells. nih.gov

In another research effort, diarylureas and diarylamides based on the same scaffold were tested. The most promising compounds, 8g and 9d , showed high potency not just against a single melanoma line, but across a panel of nine different melanoma cell lines, as evaluated by the NCI. nih.gov

Table 2: Broad-Spectrum Antitumor Activity of Compound 10t This table is interactive. You can sort and filter the data.

Cell Line Cancer Type IC₅₀ Value (µM)
HeLa Cervical Cancer 0.12
SGC-7901 Gastric Cancer 0.15
MCF-7 Breast Cancer 0.21

Antimicrobial and Antitubercular Activity Studies

Recent research has explored the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as antimicrobial agents. A series of novel Mannich bases derived from the pyrrolo[3,2-c]pyridine scaffold were synthesized and evaluated for their efficacy against bacteria, fungi, and mycobacteria. researchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

The in vitro antimicrobial activities of new pyrrolo[3,2-c]pyridine Mannich bases were assessed against a variety of bacterial strains. researchgate.net The results indicated that these compounds possess notable antibacterial properties, particularly against Gram-positive bacteria. researchgate.net

Specifically, compounds 7e , 7f , 7r , 7t , and 7u demonstrated good antibacterial activity against Staphylococcus aureus, Bacillus flexus, Clostridium sporogenes, and Streptococcus mutans. researchgate.net

Antifungal Activity Assessment

The same series of pyrrolo[3,2-c]pyridine Mannich bases was also evaluated for antifungal activity. researchgate.net The study confirmed that these compounds are potential candidates for further development as antifungal agents, although specific data on the fungal strains and the potency levels were part of a broader screening. researchgate.net

Mycobacterial Growth Inhibition

The antimycobacterial potential of these pyrrolo[3,2-c]pyridine derivatives was investigated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). researchgate.net Several compounds in the series exhibited promising antitubercular activity. researchgate.net

Compounds 7r , 7t , and 7u were identified as having good activity, with Minimum Inhibitory Concentration (MIC) values of 6.25 μg/mL or better. researchgate.net Among these, compound 7t , identified as 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide, was exceptionally potent, showing excellent antimycobacterial activity with an MIC value of less than 0.78 μg/mL. researchgate.net Furthermore, this highly active compound demonstrated low cytotoxicity against the HEK-293T human cell line, indicating a favorable selectivity index. researchgate.net

Table 3: Antitubercular Activity of Pyrrolo[3,2-c]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Activity vs. M. tuberculosis H37Rv (MIC)
7t < 0.78 µg/mL
7r ≥ 6.25 µg/mL
7u ≥ 6.25 µg/mL

Anti-inflammatory Research

Derivatives of pyrrolopyridine scaffolds have shown significant promise in the field of anti-inflammatory research through various mechanisms of action.

Research into pyrrolo[3,2-c]pyridine derivatives has identified their potential as inhibitors of FMS kinase (CSF-1R), a key player in the regulation of macrophage differentiation and function. tandfonline.comnih.govresearchgate.net Over-expression of FMS is associated with inflammatory disorders, making it a viable target for anti-inflammatory and anti-arthritic drugs. nih.govnih.gov

A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. tandfonline.comresearchgate.net Among these, compounds 1e and 1r were found to be the most potent, with IC₅₀ values of 60 nM and 30 nM, respectively. tandfonline.comresearchgate.net Notably, compound 1r was 3.2 times more potent than the lead compound, KIST101029 (IC₅₀ = 96 nM). tandfonline.comresearchgate.net

Further testing revealed that compound 1r is highly selective for FMS kinase. tandfonline.comnih.gov When screened against a panel of 40 kinases, it demonstrated 81% inhibition of FMS at a 1 µM concentration, while showing significantly less activity against other kinases. nih.gov This selectivity is a crucial attribute for a potential therapeutic agent, as it minimizes off-target effects.

The anti-inflammatory potential of these compounds was further substantiated by their effect on bone marrow-derived macrophages (BMDMs). Compound 1r inhibited CSF-1-induced BMDM growth with an IC₅₀ of 84 nM, making it 2.32-fold more potent than KIST101029 in this cellular assay. tandfonline.comnih.govresearchgate.net This finding suggests that pyrrolo[3,2-c]pyridine derivatives could be promising candidates for the development of treatments for inflammatory conditions such as rheumatoid arthritis. tandfonline.comnih.gov

Table 1: FMS Kinase Inhibitory Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives

CompoundFMS Kinase IC₅₀ (nM)BMDM IC₅₀ (nM)
1e 60Not Reported
1r 3084
KIST10102996195

Derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.govresearchgate.net A study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrated that these compounds can inhibit both COX-1 and COX-2. nih.govresearchgate.net

Molecular docking studies have provided insights into the binding interactions of these derivatives within the active sites of COX enzymes. For instance, the most active COX-2 inhibitor from one series, 4-Methoxy-N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione, was shown to form hydrogen bonds with Arg120 and Tyr355. nih.gov

In a separate study, spiro pyrrolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their COX inhibitory activity. rsc.org Several of these compounds exhibited significant anti-inflammatory effects and showed selectivity for COX-2 over COX-1, with selectivity indices higher than the reference drug, celecoxib. rsc.org Specifically, compounds 11 and 6 were the most potent and selective COX-2 inhibitors, with selectivity indices of 175 and 129.21, respectively, compared to 31.52 for celecoxib. rsc.org

Table 2: COX Inhibition Data for Selected Spiro Pyrrolo[3,4-d]pyrimidine Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
6 2.500.019129.21
11 3.500.02175.00
Celecoxib0.490.01531.52

Antidiabetic Research: Glucose Uptake Stimulation and Insulin (B600854) Sensitivity

Pyrrolo[3,4-c]pyridine derivatives have emerged as a class of compounds with the potential to treat diabetes by enhancing glucose uptake and improving insulin sensitivity. mdpi.comresearchgate.net A study by Knutsen et al. described 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives that effectively lower blood glucose levels without altering circulating insulin concentrations. mdpi.comresearchgate.net These compounds work by stimulating the uptake of glucose into muscle and fat cells. mdpi.comresearchgate.net

The ability of these derivatives to stimulate the incorporation of glucose into lipids was tested, and it was found that the substituent at the 4-position of the pyrrolopyridine ring significantly influences their activity. mdpi.com For example, 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives increased the insulin sensitivity of mouse adipocytes by 7.4–37.4%. mdpi.com Further structure-activity relationship studies indicated that substitution at the para position of the phenyl ring enhanced this activity. mdpi.com

Another series of pyrrolo[3,4-c]pyridine derivatives, specifically [pyrrolo[3,4-c]pyridine-1,3(2H)-dion-2-yl]alkanoic acids, were synthesized and evaluated for their aldose reductase inhibitory activity. jchemrev.com Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. jchemrev.com The acetic acid derivatives in this series were found to be more potent inhibitors than the propionic acid derivatives, highlighting the importance of the linker length between the pyrrolopyridine core and the carboxylic acid group. jchemrev.com

Antiviral Research: HIV-1 Activity and Other Viral Targets

The pyrrolopyridine scaffold has been utilized in the development of novel antiviral agents, particularly those targeting the human immunodeficiency virus type 1 (HIV-1).

Derivatives of 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) have been identified as novel antiretroviral compounds. nih.gov In a screening of a large compound library, ten molecules with a 7-azaindole core were found to have antiretroviral activity in human peripheral blood mononuclear cells infected with HIV-1. nih.gov

Furthermore, N-substituted pyrrolo-pyridine derivatives have shown moderate activity against HIV-1, with EC₅₀ values in the low micromolar range. nih.gov In the quest for new HIV-1 integrase inhibitors, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates were synthesized and evaluated. researchgate.net Many of these compounds displayed moderate to potent activity against HIV-1 replication. researchgate.net The ester substituent at the 4-position was found to be crucial for activity. mdpi.com The most active compound in this series, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, exhibited a significant anti-HIV-1 activity with an EC₅₀ of 1.65 µM. mdpi.com

Table 3: Anti-HIV-1 Activity of Selected Pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives

CompoundREC₅₀ (µM)
12j ethylOEt4-FPh1.65
Not specifiedethylOEtPh<10
Not specifiedethylOEt4-MePh<10
Not specifiedethylOEtindol-3-yl<10

Antinociceptive and Sedative Properties of Pyrrolo[3,4-c]pyridine Derivatives

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized and evaluated for their potential analgesic and sedative activities. nih.govsemanticscholar.org In one study, eight new derivatives were found to be more active in the "writhing" test for analgesia than aspirin, with two compounds showing activity comparable to morphine. nih.govsemanticscholar.org These compounds also demonstrated sedative effects by significantly inhibiting the locomotor activity in mice, and two of them prolonged the duration of thiopental-induced sleep. nih.gov

Further investigations into two specific 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, DSZ 1 and DSZ 3, revealed their antinociceptive, anti-inflammatory, and antiallodynic activities. nih.gov In the formalin test, both compounds showed antinociceptive effects in both the neurogenic and inflammatory phases, with a more pronounced effect in the second phase. nih.gov Their anti-inflammatory activity was suggested by their ability to reduce COX-2 levels in LPS-activated cells. nih.gov Additionally, both compounds were effective in reducing tactile allodynia in models of neuropathic pain. nih.gov

The sedative properties of pyrrolo[3,4-c]pyridine derivatives were also noted in other studies. nih.gov For instance, compound 26 from one series showed a sedative effect at doses as low as 1/80 of its LD₅₀. nih.gov Another compound, 32 , was identified as a potent sedative with an ED₅₀ of 12.03 mg/kg for suppressing spontaneous locomotor activity in mice and was found to be non-toxic. nih.gov

Trypanocidal Activity (e.g., against Trypanosoma cruzi) of Pyrrolo[3,2-c]pyridine Derivatives

The search for new treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has led to the investigation of pyrrolo[3,2-c]pyridine derivatives. A library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized and tested for their efficacy against intracellular T. cruzi amastigotes. nih.gov

From this library, three compounds (19 , 22 , and 29 ) displayed relatively high trypanocidal activity. nih.gov However, this promising activity was accompanied by significant toxicity to the host cells. nih.gov This highlights the need for further chemical optimization of these lead compounds to improve their selectivity and develop a more favorable therapeutic profile for the treatment of Chagas disease. nih.gov

Structure-Activity Relationship (SAR) Studies for Pyrrolo[3,2-c]pyridine Compounds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the pyrrolo[3,2-c]pyridine class, these studies have provided valuable insights into the development of potent and selective therapeutic agents.

The biological activity of pyrrolo[3,2-c]pyridine derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold. Research has demonstrated that modifications to this structure can lead to compounds with enhanced potency and selectivity for specific biological targets. mdpi.com

For instance, in the context of FMS kinase inhibition, a series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated. nih.gov This study revealed that specific substitutions are critical for inhibitory activity. The most potent compounds identified were 1e and 1r, with IC50 values of 60 nM and 30 nM, respectively. nih.gov Compound 1r, in particular, demonstrated a 3.2-fold increase in potency compared to the lead compound, KIST101029 (IC50 = 96 nM). nih.gov Furthermore, compound 1r exhibited selectivity for FMS kinase when tested against a panel of 40 different kinases. nih.gov

In another study focusing on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors for anticancer applications, the majority of the synthesized compounds showed moderate to excellent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov The compound designated as 10t, which features an indolyl moiety, was the most potent, with IC50 values ranging from 0.12 to 0.21 μM. nih.gov This highlights the influential role of the substituent at the 6-position of the pyrrolo[3,2-c]pyridine ring. nih.gov

The table below summarizes the antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

CompoundB-ring SubstituentHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a Phenyl1.892.453.16
10c m-tolyl0.981.121.54
10e 3,4-dimethylphenyl0.670.881.03
10k 4-ethoxyphenyl0.430.510.62
10q Thiophen-3-yl0.310.450.55
10t Indolyl0.120.180.21

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov

For example, a QSAR study on pyrrolo- and pyridoquinolinecarboxamides with diuretic activity demonstrated that the biological effect is determined by the geometric and spatial structure of the molecules, their lipophilicity (logP), and various energy and 3D-MoRSE descriptors. uran.ua The analysis of tricyclic quinoline (B57606) derivatives indicated that diuretic activity increases with higher values of logP, refractivity, and dipole moment, and decreases with larger molecular volume and surface area. uran.ua Such methodologies could be applied to a series of pyrrolo[3,2-c]pyridine derivatives to build predictive models for their biological activities. These models can help in the rational design of new, more potent compounds. researchgate.net

Receptor Modulation (e.g., G-Protein-Coupled Receptor Kinase 5 (GRK5) Modulators)

The pyrrolopyridine scaffold is also implicated in the modulation of various protein kinases. google.com While direct evidence for 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine as a GRK5 modulator is not prominent, derivatives of the isomeric pyrrolo[2,3-b]pyridine have been identified as modulators of G-Protein-Coupled Receptor Kinase 5 (GRK5). google.com These compounds are being explored for the treatment of diseases mediated by GRK5, such as heart disease, inflammatory and immunological conditions, metabolic diseases, and cancer. google.com

The development of novel compounds as either monospecific GRK5 inhibitors or dual-specific GRK2/5 inhibitors is an active area of research. google.com The anti-inflammatory drug Amlexanox is known to moderately inhibit GRK5, suggesting the therapeutic potential of targeting this kinase. google.com The exploration of pyrrolo[3,2-c]pyridine derivatives as modulators of GRK5 and other kinases remains a promising avenue for drug discovery.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations for Pyrrolo[3,2-c]pyridine Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands to the active site of a protein. For the pyrrolo[3,2-c]pyridine class of compounds, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

Molecular docking simulations have successfully identified and characterized the interactions between 1H-pyrrolo[3,2-c]pyridine derivatives and several key protein targets, providing a structural basis for their observed biological activities.

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: As a potential target for novel antibacterial agents, GlcN-6-P synthase has been the subject of docking studies with newly synthesized pyrrolo[3,2-c]pyridine derivatives. researchgate.net These computational analyses were performed to support the rational design of these compounds as potential inhibitors, helping to understand the structural requirements for binding to the enzyme's active site. researchgate.net

Monopolar Spindle 1 (MPS1) Kinase: The protein kinase MPS1 is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers. Structure-based design, heavily relying on molecular docking, guided the optimization of a series of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1. A crystal structure of the MPS1 kinase domain in complex with a lead compound from this series revealed the specific binding interactions, which informed further medicinal chemistry efforts to enhance potency and selectivity.

Tubulin: A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors that bind to the colchicine (B1669291) site of tubulin. Molecular modeling studies suggested that these compounds interact with tubulin by forming hydrogen bonds with key residues. For instance, a particularly potent derivative was predicted to form an important hydrogen bond with Threonine-α179 via its 1H-pyrrolo[3,2-c]pyridine core, while another part of the molecule formed a key hydrogen bond with Asparagine-β349.

Beyond identifying key interactions, molecular docking is crucial for predicting the precise binding orientation (mode or pose) of a ligand within a protein's active site and estimating its binding affinity.

For the 1H-pyrrolo[3,2-c]pyridine inhibitors of tubulin , docking studies successfully predicted their binding mode within the colchicine site. The calculations showed that the most active compound had a considerable overlap with the co-crystalized native ligand, indicating a similar binding orientation. This validated the docking methodology and provided a reliable model for the observed structure-activity relationships.

In the case of MPS1 kinase , docking was used to guide the modification of substituents on the pyrrolo[3,2-c]pyridine scaffold. By predicting how different chemical groups would affect the binding mode and interactions with the protein, researchers were able to design compounds with improved affinity and better pharmacological properties. The resulting optimized compounds demonstrated high potency in biochemical and cell-based assays, confirming the predictive power of the docking studies.

The following table summarizes the key interactions for representative pyrrolo[3,2-c]pyridine derivatives with their respective protein targets as identified by molecular docking studies.

Target ProteinLigand ScaffoldKey Interacting ResiduesPredicted Interactions
Tubulin 1H-pyrrolo[3,2-c]pyridineThr-α179, Asn-β349Hydrogen Bonding
MPS1 Kinase 1H-pyrrolo[3,2-c]pyridineNot specified in detailBinding in kinase domain
GlcN-6-P Synthase 1H-pyrrolo[3,2-c]pyridineNot specified in detailDocking supported design

Molecular Dynamics (MD) Simulations in Pyrrolo[3,2-c]pyridine Research

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of binding poses, reveal conformational changes, and provide more accurate estimations of binding free energies.

MD simulations are used to explore the conformational landscape of pyrrolo[3,2-c]pyridine derivatives both in solution and within the protein binding site. These simulations help to understand the flexibility of the ligand and identify low-energy conformations that are relevant for binding. The stability of a particular conformation can be crucial for its biological activity, and MD simulations offer a way to investigate this aspect in detail. For related pyrrolo-pyridine benzamide (B126) derivatives, MD studies have been conducted to understand their structural and dynamic properties when complexed with their target.

A primary application of MD in drug discovery is to assess the stability of a ligand-protein complex predicted by docking. By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in its initial pose. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of individual residues.

For example, in studies of related pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, 100-nanosecond MD simulations were performed. bohrium.com These simulations revealed the stability of the designed compounds within the c-Met active site and helped to refine the understanding of the binding mode initially predicted by docking. bohrium.com Such studies often involve calculating the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more quantitative prediction of binding affinity. bohrium.com These investigations have demonstrated that key amino acids play a crucial functional role in the binding free energy, and that the ligand-protein complexes achieve stable conformations throughout the simulation.

The table below outlines typical analyses performed during MD simulations of pyrrolo-pyridine derivatives.

Analysis TypeMetricPurpose
Stability Analysis RMSD (Root-Mean-Square Deviation)To assess the overall stability of the protein-ligand complex over time.
Flexibility Analysis RMSF (Root-Mean-Square Fluctuation)To identify flexible regions of the protein upon ligand binding.
Binding Energy MM-PBSA/MM-GBSATo calculate the binding free energy and identify key residues contributing to binding.
Interaction Analysis Hydrogen Bond AnalysisTo monitor the persistence of key hydrogen bonds throughout the simulation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer the most accurate methods for studying the electronic structure of molecules. These calculations are used to determine a wide range of molecular properties, including optimized geometries, reaction energies, and electronic properties like molecular electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).

While specific DFT studies on 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine are not widely published, research on closely related isomers, such as 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, demonstrates the utility of this approach. In such studies, DFT has been used to calculate the optimal molecular structure, which was then found to be consistent with the structure determined experimentally by single-crystal X-ray diffraction.

Furthermore, quantum chemical calculations are employed to investigate molecular electrostatic potentials, which are crucial for understanding non-covalent interactions, and to analyze frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). The energy gap between the HOMO and LUMO is an important parameter for determining the chemical reactivity and stability of a molecule. These theoretical investigations provide fundamental insights into the physicochemical properties of the pyrrolo-pyridine scaffold, which can be invaluable for drug design and understanding reaction mechanisms.

Electronic Structure and Reactivity Predictions for this compound

While specific computational studies on this compound are not extensively documented in publicly available literature, its electronic structure and reactivity can be predicted based on established principles and computational analyses of related heterocyclic systems. Density Functional Theory (DFT) is a common method used for such predictions, providing information on structural features and electronic properties. nih.gov

The electronic character of the 1H-pyrrolo[3,2-c]pyridine core is defined by the fusion of an electron-rich pyrrole (B145914) ring and a relatively electron-deficient pyridine (B92270) ring. The distribution of electron density is expected to be non-uniform across the bicyclic system. The introduction of substituents further modulates these properties:

Methyl Group (CH₃) at C4: As an electron-donating group, the methyl group is predicted to increase the electron density on the pyridine ring, potentially influencing its basicity and interaction with biological targets.

Iodine Atom (I) at C3: The iodine atom has a dual electronic effect. It is electronegative, exerting an electron-withdrawing inductive effect (-I). However, as a heavy halogen, it also possesses polarizability and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.

Computational methods like DFT can be used to calculate global reactivity descriptors. nih.gov These calculations would likely reveal that the pyrrole ring remains the most nucleophilic part of the molecule, while the pyridine nitrogen acts as a primary site for protonation or hydrogen bonding. The carbon-iodine bond is a potential site for metabolic transformation or for synthetic modification via cross-coupling reactions.

Reaction Pathway Elucidation for Pyrrolopyridine Syntheses

Computational chemistry plays a crucial role in elucidating the mechanisms of complex organic reactions, helping to rationalize product formation and optimize reaction conditions. The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold can be achieved through various routes, and theoretical studies can map the potential energy surfaces of these transformations.

One common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine core. A reported synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves the transformation of a substituted pyridine, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, which undergoes reductive cyclization with iron in acetic acid to form the fused pyrrole ring. nih.gov Computational modeling of this step would likely show a mechanism involving the reduction of the nitro group to an amine, which then undergoes intramolecular nucleophilic attack on the enamine or its equivalent, followed by aromatization to yield the stable pyrrolo[3,2-c]pyridine core.

Another powerful method for forming such heterocyclic systems is through transition-metal-catalyzed reactions. researchgate.net Theoretical studies on related N-heterocycle syntheses, such as Pd(II)-catalyzed oxidative approaches, detail the cascade of bond formations. organic-chemistry.org For the pyrrolo[3,2-c]pyridine system, a plausible computationally-modeled pathway could involve an intramolecular aza-Wacker cyclization or a similar palladium-catalyzed C-N bond formation. researchgate.netorganic-chemistry.org These studies help in understanding the energetics of intermediates and transition states, guiding the choice of catalysts and reaction parameters.

Pharmacophore Modeling and Virtual Screening for Novel Pyrrolo[3,2-c]pyridine Candidates

Pharmacophore modeling and virtual screening are cornerstone computational techniques in modern drug discovery, enabling the rapid identification of potential drug candidates from vast chemical libraries. researchgate.net This approach has been successfully applied to the pyrrolopyridine scaffold to identify inhibitors for various protein targets.

The process begins with a set of known active molecules. These are analyzed to generate a three-dimensional pharmacophore model, which defines the essential spatial arrangement of chemical features required for biological activity. Common features include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). researchgate.net

For instance, in a study targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2), a pharmacophore hypothesis (ADDHR) with one hydrogen-bond acceptor, two donors, one hydrophobic group, and one aromatic ring was developed for pyrrolopyridine inhibitors. researchgate.net This model was then used as a 3D query to screen compound databases, identifying new molecules with a high probability of being active.

Similarly, virtual screening campaigns have been employed to discover pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase, a target in cancer and inflammatory disorders. nih.gov These screenings can be structure-based, where compounds are docked into the known 3D structure of the target protein's active site, or ligand-based, using pharmacophore models derived from known inhibitors. nih.govresearchgate.net Such in silico approaches significantly reduce the number of compounds that need to be synthesized and tested experimentally, focusing resources on the most promising candidates. researchgate.net

Prediction of Physicochemical Properties Relevant to Drug Discovery (e.g., Lipinski's Rule of Five)

The success of a drug candidate is highly dependent on its pharmacokinetic properties, often summarized as ADME (Absorption, Distribution, Metabolism, and Excretion). Early in the drug discovery process, computational methods are used to predict key physicochemical properties to assess a compound's "drug-likeness." One of the most widely used guidelines is Lipinski's Rule of Five. wikipedia.orgdrugbank.com

Lipinski's rule suggests that orally active drugs generally possess:

A molecular weight (MW) of less than 500 Daltons. wikipedia.org

A calculated octanol-water partition coefficient (logP) not exceeding 5. wikipedia.org

No more than 5 hydrogen bond donors (HBD). wikipedia.org

No more than 10 hydrogen bond acceptors (HBA). wikipedia.org

The physicochemical properties for this compound can be calculated using computational tools. Studies on other substituted 1H-pyrrolo[3,2-c]pyridines have shown that these compounds can conform well to Lipinski's rules. nih.govsemanticscholar.org

As shown in the table, this compound is predicted to have zero violations of Lipinski's Rule of Five. Its molecular weight is well under 500 Da, it has a low number of hydrogen bond donors and acceptors, and its estimated lipophilicity (cLogP) is within the optimal range. This profile suggests that the compound has favorable physicochemical properties for development as an orally bioavailable drug. drugbank.com

Chemoinformatics and Data Mining in Pyrrolopyridine Research

Chemoinformatics combines computer science and chemistry to analyze large chemical datasets, transforming data into knowledge for drug discovery. nih.gov Data mining in this context involves searching vast chemical databases like PubChem, ChEMBL, or ZINC15 to identify hidden patterns and relationships between chemical structures and biological activities. nih.govmdpi.comyoutube.com

For pyrrolopyridine research, chemoinformatics approaches are invaluable. Researchers can mine databases for all compounds containing the 1H-pyrrolo[3,2-c]pyridine scaffold. This subset of "chemical space" can then be analyzed for structural diversity and overlap with known bioactive molecules.

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. In one study, a dataset of 197 pyrrolopyridine inhibitors was curated from PubChem to develop a model for predicting activity against MK-2. nih.gov Such models use machine learning algorithms to correlate calculated molecular descriptors (representing physicochemical, topological, and electronic properties) with experimental activity. mdpi.com A validated QSAR model can then be used to:

Predict the activity of newly designed or virtual pyrrolopyridine derivatives.

Prioritize candidates for synthesis and biological testing.

Guide the structural optimization of a lead compound to enhance potency and selectivity.

By integrating data mining, machine learning, and predictive modeling, chemoinformatics accelerates the identification of novel and potent pyrrolopyridine-based drug candidates, making the discovery process more efficient and cost-effective. nih.gov

Table of Mentioned Compounds

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Pyrrolo[3,2-c]pyridine Scaffolds

The development of efficient and versatile synthetic routes to the pyrrolo[3,2-c]pyridine core is paramount for advancing drug discovery efforts. Future research will likely focus on methodologies that offer improved yields, greater functional group tolerance, and access to a wider chemical space.

One promising approach involves the use of domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials. For instance, a novel methodology for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been developed based on a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines beilstein-journals.org. This strategy could be adapted for the synthesis of various pyrrolo[3,2-c]pyridine derivatives.

Another area of innovation lies in the use of synergistic catalysis. A recently reported one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes, catalyzed by a copper/zinc system, provides access to 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives rsc.org. The exploration of other synergistic catalytic systems could lead to new and efficient syntheses of the core scaffold.

Furthermore, the development of methods for the late-stage functionalization of the pyrrolo[3,2-c]pyridine ring system is a key area of interest. This would enable the rapid generation of diverse libraries of compounds from a common intermediate, facilitating structure-activity relationship (SAR) studies.

A recent example of a multi-step synthesis to generate 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines highlights a common strategy. The synthesis starts with commercially available 2-bromo-5-methylpyridine (B20793) and proceeds through several steps to form the key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. nih.gov This intermediate is then subjected to Suzuki cross-coupling reactions with various arylboronic acids to produce the final target compounds nih.gov.

Starting MaterialKey IntermediatesReaction TypeFinal Product ClassReference
2-bromo-5-methylpyridine2-bromo-5-methylpyridine-1-oxide, 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide, 6-bromo-1H-pyrrolo[3,2-c]pyridine, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineOxidation, Nitration, Cyclization, Suzuki Coupling6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines nih.gov
Pyrrolo[2,3-b]pyridinem-chlorobenzoate salt, 4-chloropyrrolo[2,3-b]pyridine, 1-aryl-4-aminopyrrolo[3,2-c]pyridine HCl saltsOxidation, Chlorination, Ring Rearrangement, Amidation4-benzamidopyrrolo[3,2-c]pyridine derivatives nih.gov

Exploration of New Biological Targets and Disease Areas for 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

While derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown promise as inhibitors of kinases and tubulin, there is a vast landscape of other biological targets yet to be explored. Future research will aim to identify novel molecular targets for these compounds, thereby expanding their potential therapeutic applications.

Kinase Inhibition: The FMS kinase, a member of the type III receptor tyrosine kinase family, has been identified as a target for pyrrolo[3,2-c]pyridine derivatives. These compounds have shown potential in the treatment of cancers where FMS is overexpressed, such as ovarian, prostate, and breast cancer, as well as inflammatory disorders like rheumatoid arthritis. nih.govmdpi.com Further research is warranted to explore the inhibition of other kinases within this family and beyond. Another kinase of interest is the Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint, which is overexpressed in many human cancers nih.gov. The development of selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold is a promising avenue for oncology drug discovery nih.gov.

Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization by binding to the colchicine-binding site. nih.govtandfonline.com These compounds have demonstrated potent antitumor activities against various cancer cell lines. nih.govtandfonline.com Future work could focus on optimizing these derivatives to improve their efficacy and pharmacokinetic profiles, as well as exploring their potential in treating other diseases associated with microtubule dysfunction.

Other Potential Targets: The broad spectrum of biological activities exhibited by pyrrolopyridine derivatives suggests that they may interact with a variety of other targets. These could include other enzymes, receptors, and ion channels. For example, some pyrrolopyridine derivatives have shown activity against PI3Kγ, a key enzyme in cell signaling pathways mdpi.com. The exploration of these and other potential targets could lead to the discovery of new therapeutic applications for these compounds in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases.

Development of Advanced Computational Models for Pyrrolopyridine Drug Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For the pyrrolo[3,2-c]pyridine scaffold, the development and application of advanced computational models will be crucial for accelerating the identification and optimization of new drug candidates.

In silico methods and computational systems biology tools are being employed as rational strategies to predict novel pyrrolopyridine analogs against specific targets. For instance, such approaches have been used to identify potential bioactive pyrrolopyridine analogs against human mitogen-activated protein kinase-activated protein kinase-2 (MK-2) nih.gov. These studies often involve structure-optimization of the target protein, followed by virtual screening and molecular docking of compound libraries nih.gov.

Structure-based virtual screening (SBVS) is a powerful technique for identifying potential hits from large compound databases. mdpi.com This approach, combined with molecular dynamics simulations, can provide insights into the binding modes and stability of ligand-protein complexes, guiding the design of more potent and selective inhibitors. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) models are also valuable for predicting the biological activity of new compounds based on their chemical structure. These models can help to identify the key structural features that are important for activity, and can be used to prioritize compounds for synthesis and testing. The use of similarity-based QSAR approaches can forecast molecular activities against panels of cancer cell lines, providing reliable scores to guide drug discovery efforts nih.gov.

The integration of these computational approaches into a cohesive workflow will enable a more efficient exploration of the chemical space around the pyrrolo[3,2-c]pyridine scaffold, leading to the faster discovery of promising new drug candidates.

Integration with High-Throughput Screening and Automation in Pyrrolopyridine Research

High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid testing of large numbers of compounds against a biological target. The integration of HTS with automated synthesis will be a key driver of innovation in pyrrolo[3,2-c]pyridine research.

The use of HTS allows for the screening of large chemical libraries to identify "hits" with desired biological activity. For example, HTS has been used to screen for broad-spectrum inhibitors of coronaviruses, identifying several potent compounds from a library of approved drugs and pharmacologically active compounds nih.gov. The application of HTS to pyrrolo[3,2-c]pyridine libraries will undoubtedly lead to the discovery of new bioactive molecules.

The automation of chemical synthesis is another area that will significantly impact pyrrolo[3,2-c]pyridine research. Automated platforms can be used to synthesize large libraries of compounds in a parallel or flow chemistry format, greatly increasing the efficiency of the synthesis process. nih.gov The integration of automated synthesis with HTS allows for a closed-loop "design-make-test" cycle, where the results of the biological screen are used to inform the design of the next generation of compounds. nih.gov This iterative process can rapidly lead to the optimization of lead compounds.

Furthermore, the miniaturization of synthesis and screening processes, using technologies such as acoustic dispensing, allows for on-the-fly compound synthesis and in situ screening in a highly miniaturized format. rsc.org This approach not only accelerates the discovery process but also reduces the environmental footprint of medicinal chemistry research rsc.org.

Therapeutic Potential and Preclinical Development of this compound Analogues

The ultimate goal of research on this compound and its derivatives is the development of new medicines to treat human diseases. Several analogues of this compound have shown significant therapeutic potential in preclinical studies, particularly in the areas of oncology and inflammation.

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines. Many of these compounds have demonstrated moderate to excellent antitumor activities. nih.gov For example, one derivative, designated 10t, exhibited potent activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values in the nanomolar range nih.gov.

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10t0.120.150.21 nih.gov
10a>10>10>10 nih.gov
10b1.341.562.11 nih.gov
10c0.891.021.34 nih.gov
10f0.560.780.99 nih.gov
10k0.450.610.82 nih.gov
10m0.330.450.58 nih.gov
10p0.210.290.37 nih.gov
10r0.280.360.49 nih.gov

In addition to their anticancer activity, some pyrrolo[3,2-c]pyridine derivatives have shown potential as anti-inflammatory agents. A series of diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine scaffold were tested for their inhibitory effect against FMS kinase. One compound, 1r, was found to be a potent and selective FMS kinase inhibitor and also demonstrated a potential anti-inflammatory effect against bone marrow-derived macrophages. nih.gov This suggests that these compounds could be promising candidates for the development of anti-arthritic drugs nih.gov.

Further preclinical development of these and other promising analogues will involve extensive in vivo studies to evaluate their efficacy, safety, and pharmacokinetic properties. The successful outcome of these studies could lead to the advancement of new pyrrolo[3,2-c]pyridine-based drug candidates into clinical trials.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The NH proton in the pyrrole ring appears as a broad singlet (~δ 11–12 ppm). Methyl group protons (δ 2.5–3.0 ppm) and iodinated aromatic protons (δ 8.0–8.5 ppm) confirm substitution patterns .
  • X-ray crystallography : Resolves tautomerism (e.g., 1H vs. 3H forms) by identifying hydrogen bonding networks and π-stacking distances (3.44–3.83 Å) between aromatic rings .
  • IR spectroscopy : NH stretching (~3400 cm⁻¹) and C-I vibrations (~500 cm⁻¹) further validate the structure.

What methods ensure purity and stability of this compound during synthesis?

Basic Research Question

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% by area normalization). Mobile phases like acetonitrile/water (0.1% TFA) resolve polar impurities .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 274.97) and detects halogen isotopic patterns .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions .

How can computational modeling guide the design of this compound analogs as enzyme inhibitors?

Advanced Research Question

  • Molecular docking : Target enzymes (e.g., CYP51 or CCR5) using software like AutoDock Vina. The iodo and methyl groups’ hydrophobic interactions with active-site residues (e.g., Phe residues in CYP51) are prioritized .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to evaluate binding free energies (ΔG) and hydrogen bond retention .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict bioactivity .

How can researchers resolve contradictions in synthetic yields or biological activity data for pyrrolo[3,2-c]pyridine derivatives?

Advanced Research Question

  • Yield discrepancies : Low Suzuki coupling yields (e.g., 20.2% vs. 59% in similar systems) may stem from steric effects or competing pathways. Use kinetic studies (e.g., in situ NMR) to identify intermediates and optimize catalyst loading .
  • Biological variability : Conflicting SAR data require orthogonal assays (e.g., SPR vs. cell-based assays) and meta-analysis of published analogs. For example, 4-methyl substitution may enhance membrane permeability but reduce target affinity .

What challenges arise in establishing structure-activity relationships (SAR) for this compound derivatives?

Advanced Research Question

  • Steric and electronic effects : The 3-iodo group’s bulkiness may limit binding in sterically constrained targets. Electron-withdrawing substituents at C-4 (e.g., methyl vs. methoxy) alter π-π interactions .
  • Tautomer-dependent activity : The 1H tautomer’s NH group may form critical hydrogen bonds, while the 3H form could disrupt binding. MD simulations and crystallography are essential to map tautomer contributions .
  • Off-target interactions : High lipophilicity (logP ~2.5–3.0) from iodination may increase nonspecific binding; introduce polar groups (e.g., sulfonamides) to improve selectivity .

What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

Advanced Research Question

  • Protecting groups : Boc-protection of the NH group stabilizes the core during reactions (e.g., nitration or alkylation) .
  • Inert atmosphere : Conduct reactions under argon to prevent iodine loss via oxidation .
  • pH control : Buffered conditions (pH 6–8) minimize acid-catalyzed deiodination. Post-reduction purification via silica gel chromatography removes oxidative byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.